

Commercial Availability and Technical Guide for Brugine in Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Brugine**

Cat. No.: **B1215537**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of **Brugine** for research purposes. It includes details on suppliers, product specifications, and insights into its biological activity and associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

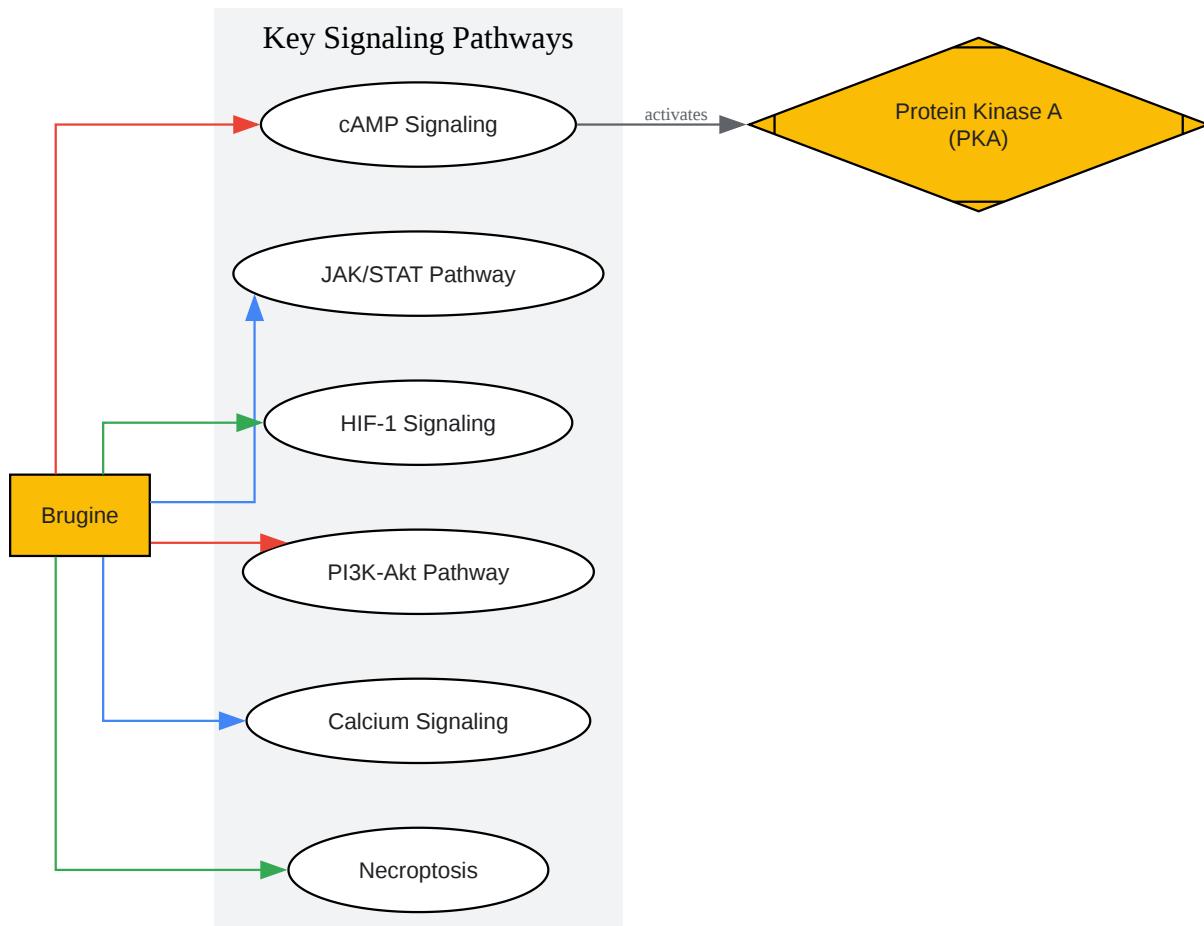
Commercial Availability of Brugine

Brugine (CAS: 14912-30-2) is a sulfur-containing alkaloid naturally found in the bark and stem of mangrove species such as *Bruguiera sexangula*.^{[1][2]} For research applications, **Brugine** is available from specialized chemical suppliers. The following tables summarize the currently available information on commercial sources for research-grade **Brugine**.

Table 1: **Brugine** Supplier Information

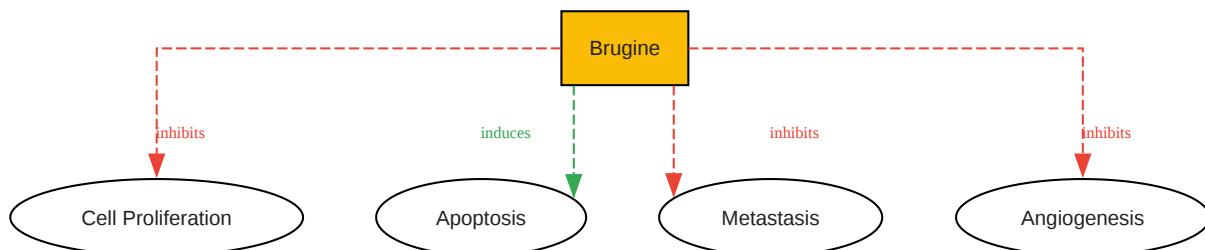
Supplier	Contact Information	Website
ChemFaces	Tel: (0086)-27-84237683, Email: --INVALID-LINK--, -- INVALID-LINK--	--INVALID-LINK- -]">www.chemfaces.com
BioCrick	Not explicitly provided, Inquiry required for purchase.	--INVALID-LINK- -]">www.biocrick.com

Table 2: Product Specifications for **Brugine** (CAS: 14912-30-2)


Supplier	Catalog No.	Purity	Available Quantities	Price	Stock Status
ChemFaces	CFN00181	≥98%	5mg, 10mg, 20mg and more	Inquiry	In-stock
BioCrick	BCN1899	>98%	5mg, 10mg, 20mg, 50mg, 100mg, 200mg, 500mg, 1000mg	Inquiry	In Stock

Signaling Pathways Modulated by Brugine

A 2023 network pharmacology study by Qayoom et al. elucidated the potential molecular mechanisms of **Brugine** in the context of breast cancer.^[1] The study, which utilized various databases and molecular docking simulations, predicted that **Brugine**'s anti-cancer effects are mediated through the modulation of several key signaling pathways.^[1]


The primary target identified for **Brugine** was Protein Kinase A (PKA).^[1] The compound is predicted to exhibit its effects by influencing the cAMP, JAK/STAT, HIF-1, PI3K-Akt, and calcium signaling pathways, as well as inducing necroptosis.^[1]

Below are diagrams illustrating the putative signaling pathways affected by **Brugine** based on the findings of the network pharmacology study.

[Click to download full resolution via product page](#)

Overview of signaling pathways potentially modulated by **Brugine**.

[Click to download full resolution via product page](#)

Predicted downstream cellular effects of **Brugine** in cancer.

Experimental Protocols

While the network pharmacology study by Qayoom et al. provides a theoretical framework for **Brugine**'s mechanism of action, it does not include in-vitro or in-vivo experimental data.[\[1\]](#) However, a study on the cytotoxic effects of extracts from Bruguiera gymnorhiza, a related mangrove species, on the MCF-7 breast cancer cell line provides a relevant experimental protocol that can be adapted for studies with purified **Brugine**.[\[3\]](#)

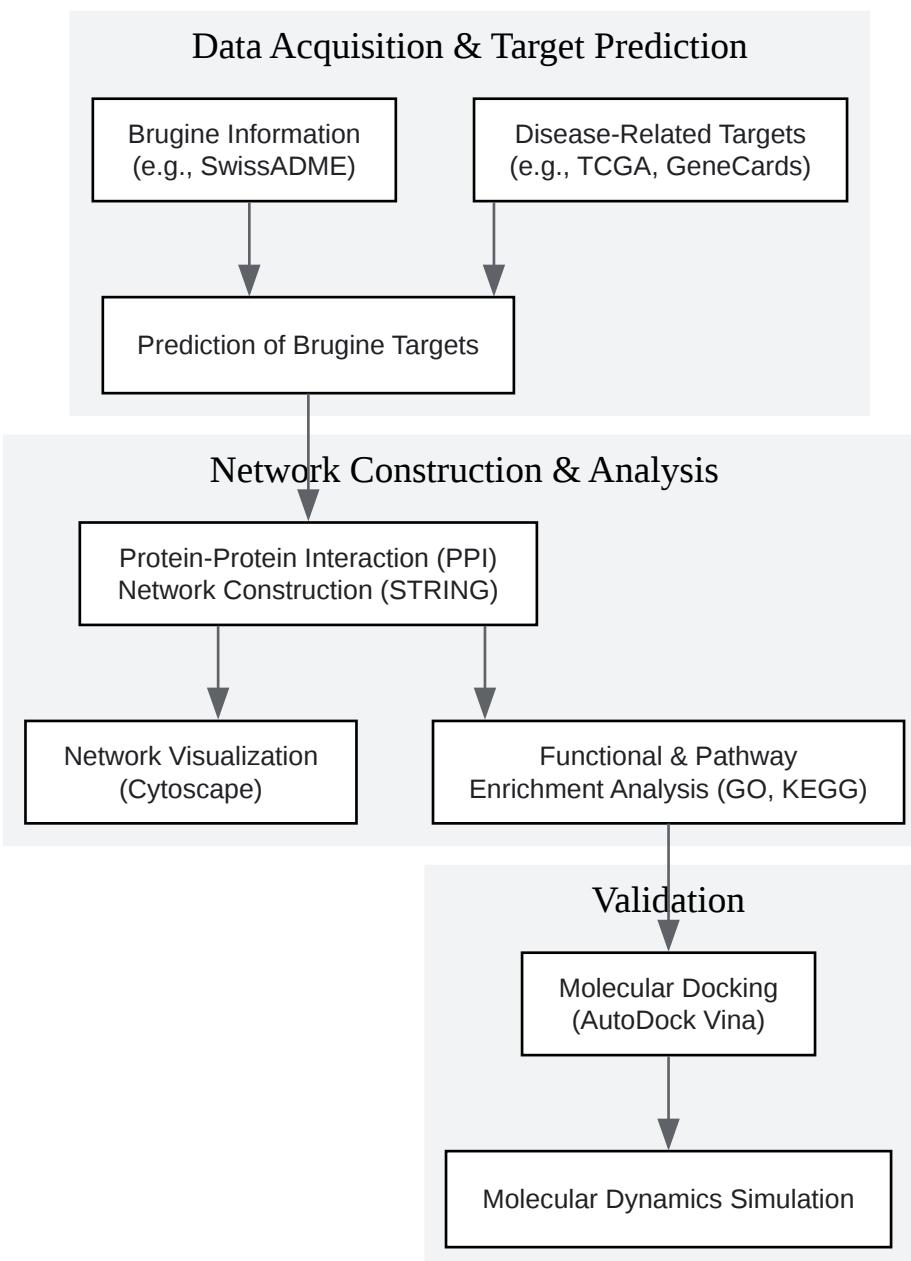
It is important to note that the following protocol is based on a study using a plant extract and should be optimized for use with purified **Brugine**.

Cell Culture and Cytotoxicity Assay (MTS Assay)

This protocol describes the determination of the cytotoxic effects of a compound on a cancer cell line.

Materials:

- MCF-7 breast cancer cell line[\[3\]](#)
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
- Purified **Brugine** (dissolved in a suitable solvent, e.g., DMSO)
- CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS)


- 96-well plates
- Humidified incubator (37°C, 5% CO2)
- Microplate reader

Procedure:

- Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 5×10^3 cells/well in 100 μL of complete DMEM.[3]
- Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[3]
- Treatment: Prepare serial dilutions of **Brugine** in complete DMEM. After 24 hours, replace the medium with 100 μL of fresh medium containing various concentrations of **Brugine**. Include a vehicle control (medium with the same concentration of the solvent used to dissolve **Brugine**).
- Incubation: Incubate the treated plates for 24, 48, and 72 hours.[3]
- MTS Assay: After the incubation period, add 20 μL of CellTiter 96® AQueous One Solution Reagent to each well.[3]
- Incubation: Incubate the plates for 1-4 hours at 37°C in the humidified incubator.
- Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[3]
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of **Brugine** that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the drug concentration.

Network Pharmacology and Molecular Docking Workflow

The following diagram outlines the general workflow for a network pharmacology and molecular docking study, as described in the study by Qayoom et al.[1]

[Click to download full resolution via product page](#)

Workflow for network pharmacology and molecular docking studies of **Brugine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A network pharmacology-based investigation of brugine reveals its multi-target molecular mechanism against Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Induction of cytotoxicity by Bruguiera gymnorhiza in human breast carcinoma (MCF-7) cell line via activation of the intrinsic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercial Availability and Technical Guide for Brugine in Research]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1215537#commercial-availability-of-brugine-for-research\]](https://www.benchchem.com/product/b1215537#commercial-availability-of-brugine-for-research)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com